molecular formula C15H10Br2O4 B12495626 2-(4-Bromophenyl)-2-oxoethyl 5-bromo-2-hydroxybenzoate

2-(4-Bromophenyl)-2-oxoethyl 5-bromo-2-hydroxybenzoate

Cat. No.: B12495626
M. Wt: 414.04 g/mol
InChI Key: IRGYDALENODECZ-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-2-oxoethyl 5-bromo-2-hydroxybenzoate is an organic compound that features both bromophenyl and hydroxybenzoate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-2-oxoethyl 5-bromo-2-hydroxybenzoate typically involves the esterification of 5-bromo-2-hydroxybenzoic acid with 2-(4-bromophenyl)-2-oxoethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-2-oxoethyl 5-bromo-2-hydroxybenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Bromophenyl)-2-oxoethyl 5-bromo-2-hydroxybenzoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-2-oxoethyl 5-bromo-2-hydroxybenzoate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit bacterial growth by targeting bacterial enzymes or disrupt cancer cell proliferation by interfering with cell signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-hydroxy-4-methoxybenzoic acid
  • Methyl 2-bromobenzoate
  • 4-Bromobenzoic acid

Uniqueness

2-(4-Bromophenyl)-2-oxoethyl 5-bromo-2-hydroxybenzoate is unique due to its specific combination of bromophenyl and hydroxybenzoate groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C15H10Br2O4

Molecular Weight

414.04 g/mol

IUPAC Name

[2-(4-bromophenyl)-2-oxoethyl] 5-bromo-2-hydroxybenzoate

InChI

InChI=1S/C15H10Br2O4/c16-10-3-1-9(2-4-10)14(19)8-21-15(20)12-7-11(17)5-6-13(12)18/h1-7,18H,8H2

InChI Key

IRGYDALENODECZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)COC(=O)C2=C(C=CC(=C2)Br)O)Br

Origin of Product

United States

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